![molecular formula C17H12N4 B14654510 1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 53645-78-6](/img/structure/B14654510.png)
1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with phenyl groups attached at the 1 and 4 positions, which contributes to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr3). This reaction is followed by the addition of hexamethyldisilazane to perform heterocyclization, resulting in the formation of the pyrazolo[3,4-d]pyrimidine core . Another method involves the use of Vilsmeier amidination and imination reactions, followed by sequential intermolecular heterocyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,4-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings or the pyrazolo[3,4-d]pyrimidine core.
科学研究应用
1,4-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, this compound can interfere with the cell cycle progression, leading to apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of CDK2, forming essential hydrogen bonds and inhibiting its activity .
相似化合物的比较
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[3,4-b]pyridine: Known for its antimicrobial and anticancer properties.
Thieno[3,2-c]pyrazole: Exhibits various pharmacological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
1,4-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which enhances its ability to inhibit CDK2 and other kinases. This unique structure contributes to its potent anticancer activity and makes it a valuable compound for further research and development in medicinal chemistry.
属性
CAS 编号 |
53645-78-6 |
|---|---|
分子式 |
C17H12N4 |
分子量 |
272.30 g/mol |
IUPAC 名称 |
1,4-diphenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H12N4/c1-3-7-13(8-4-1)16-15-11-20-21(17(15)19-12-18-16)14-9-5-2-6-10-14/h1-12H |
InChI 键 |
HHFKHWLITAWNKZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal](/img/structure/B14654428.png)
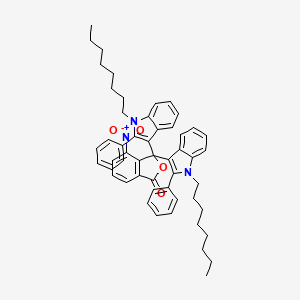
![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanoic acid](/img/structure/B14654444.png)

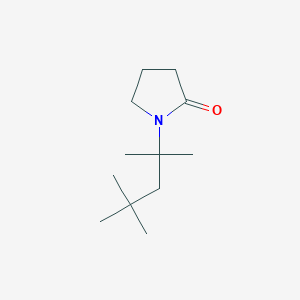
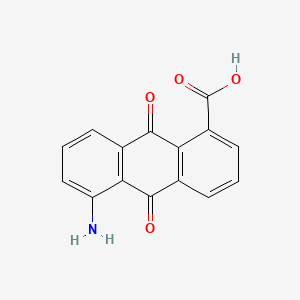



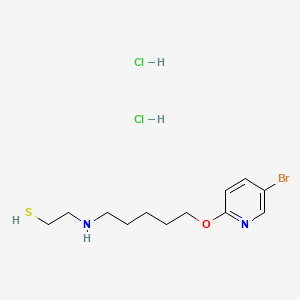
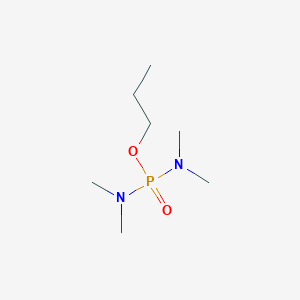

![1H-Pyrido[3,4-b]carbazole](/img/structure/B14654504.png)

